molecular formula C10H16O5 B14377356 Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate CAS No. 90161-02-7

Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate

Katalognummer: B14377356
CAS-Nummer: 90161-02-7
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: MKTTVSPTTLGAKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a hydroxy group and a 2-methylbut-2-en-1-yl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of dimethyl malonate with 2-methylbut-2-en-1-ol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and separation techniques to isolate the product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of dimethyl 2-methylbut-2-en-1-ylpropanedioate.

    Reduction: Formation of dimethyl 2-methylbut-2-en-1-ylpropanediol.

    Substitution: Formation of substituted dimethyl 2-methylbut-2-en-1-ylpropanedioates.

Wissenschaftliche Forschungsanwendungen

Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler ester of propanedioic acid without the hydroxy and 2-methylbut-2-en-1-yl substituents.

    Dimethyl 2-methylbut-2-en-1-ylpropanedioate: Lacks the hydroxy group but has a similar structure.

Uniqueness

Dimethyl hydroxy(2-methylbut-2-en-1-yl)propanedioate is unique due to the presence of both a hydroxy group and a 2-methylbut-2-en-1-yl substituent, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Eigenschaften

CAS-Nummer

90161-02-7

Molekularformel

C10H16O5

Molekulargewicht

216.23 g/mol

IUPAC-Name

dimethyl 2-hydroxy-2-(2-methylbut-2-enyl)propanedioate

InChI

InChI=1S/C10H16O5/c1-5-7(2)6-10(13,8(11)14-3)9(12)15-4/h5,13H,6H2,1-4H3

InChI-Schlüssel

MKTTVSPTTLGAKZ-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C)CC(C(=O)OC)(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.